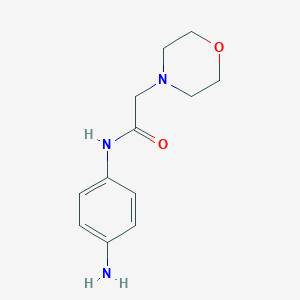

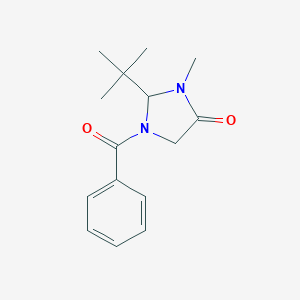

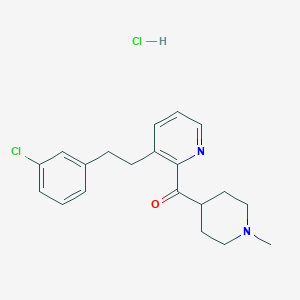

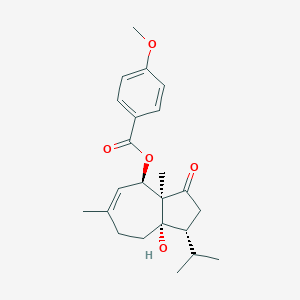

N-(4-aminophenyl)-2-morpholin-4-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-(4-aminophenyl)-2-morpholin-4-ylacetamide" often involves complex organic reactions, including the Buchwald–Hartwig amination, cyclization reactions, and modifications of amide bonds to achieve desired gastroprokinetic activities or to explore structural variations for enhanced biological activity. For instance, studies have explored the synthesis and activity of similar compounds to understand the impact of amide linkage reversal and the positioning of the morpholine ring on biological efficacy (Kalo et al., 1995).

Molecular Structure Analysis

Molecular structure analysis, including the determination of crystal structures, provides insights into the conformation, hydrogen-bonding patterns, and supramolecular interactions of related compounds. High-precision structure redetermination efforts reveal the intricate details of molecular conformations that are crucial for understanding the compound's chemical behavior and interaction capabilities (Buu et al., 2019).

Chemical Reactions and Properties

Research into related compounds includes exploring their chemical reactions, such as transamination processes, and their resulting properties. These studies are crucial for understanding how modifications in the chemical structure can influence the biological activity and stability of the compounds. Investigations into the synthesis and antimicrobial evaluation of acetamide derivatives reveal how structural changes can impact antimicrobial and hemolytic activities, offering a pathway to designing compounds with desired properties (Gul et al., 2017).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Tetra (4-aminophenyl) porphyrin functionalized reduced graphene oxide (rGO) has been used to improve the electronic performances of rGO-based field effect transistors (rGO-FET). The hybrids of porphyrin and rGO can positively impact the rGO-FET’s electronic performances .

Methods of Application

The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined. The results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment, are deliberated .

Results or Outcomes

The p-type doping deduction for the right-shifted ambipolar transfer characteristic curves is evidenced by X-ray photoelectron spectroscopy (XPS). The problems posed by the TAP-induced FET features’ improvement, regression, and deterioration are clarified by the integrated proofs from Raman fingerprints, the amide and carboxyl groups’ changing trajectory found by C1s XPS core spectra, and the enlarged few-layer graphene morphology from atomic force microscope and transmission electron microscope .

2. Stimuli-Responsive Drug Release

Summary of the Application

Poly (N - (4-aminophenyl) methacrylamide))-carbon nano-onions (PAPMA-CNOs = f-CNOs) and anilinated-poly (ether ether ketone) (AN-PEEK) have been synthesized, and AN-PEEK/f-CNOs composite thin films were primed via layer-by-layer (LbL) self-assembly for stimuli-responsive drug release .

Methods of Application

The thin films were prepared via layer-by-layer (LbL) self-assembly. The films exhibited pH-responsive drug release in a controlled manner .

Results or Outcomes

The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days. Supramolecular π–π stacking interactions between f-CNOs and DOX played a critical role in controlling drug release from thin films .

3. Biosensing Applications

Summary of the Application

Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications. These microcrystals exhibit strong electrochemiluminescence, which is beneficial for biological detection .

Methods of Application

The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method. The intense π–π stacking interactions between perylene monomers were suppressed by doping .

Results or Outcomes

The microcrystals exhibited a significantly enhanced electrochemiluminescence signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant. They were utilized as novel electrochemiluminescent luminophores to fabricate a sensitive biosensor for the quantitative analysis of dopamine .

4. Electrochromic Applications

Summary of the Application

Poly (amide-imide)s with N,N′-di (4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units have been synthesized and characterized for their electrochromic applications .

Methods of Application

The polymers were synthesized through phosphorylation polyamidation reactions. They were readily soluble in many organic solvents and could be solution-cast into tough and flexible polymer films .

Results or Outcomes

The polymer films revealed reversible electrochemical oxidation processes accompanied with strong color changes from the pale yellow neutral state to yellowish green and deep blue oxidized states .

5. Enhanced Visible-Light Photocatalytic H2 Evolution

Summary of the Application

Graphitic carbon nitride (g-C3N4) coupled with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via π–π interactions has been used to enhance visible-light photocatalytic H2 evolution from water splitting .

Methods of Application

The g-C3N4 was synthesized and then coupled with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via π–π interactions .

Results or Outcomes

The coupling of g-C3N4 with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine resulted in enhanced visible-light photocatalytic H2 evolution from water splitting .

6. Synthesis of Novel Electrochromic Poly (amide-imide)s

Summary of the Application

Novel electroactive poly (amide-imide)s (PAIs) containing N,N′-di (4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine [TPPA (OMe) 2] units have been prepared by the phosphorylation polyamidation reactions .

Methods of Application

The PAIs were synthesized through phosphorylation polyamidation reactions from diamine with four imide ring-preformed dicarboxylic acids .

Results or Outcomes

The PAI films revealed reversible electrochemical oxidation processes accompanied with strong color changes from the pale yellow neutral state to yellowish green and deep blue oxidized states .

Safety And Hazards

Zukünftige Richtungen

Research avenues for N-(4-aminophenyl)-2-morpholin-4-ylacetamide include:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or selectivity.

- Toxicology Studies : Assess safety profiles and potential adverse effects.

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBXWCPKHDZQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585444 |

Source

|

| Record name | N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2-morpholin-4-ylacetamide | |

CAS RN |

105076-76-4 |

Source

|

| Record name | N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

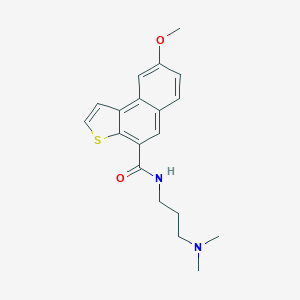

![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)

![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)